9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole

Antiviral HCV NS5B Polymerase

Researchers sourcing carbazole scaffolds for antiviral SAR often face supply inconsistency. 9-(Chloroacetyl)-THC (CAS 43170-54-3) is a validated tetrahydrocarbazole intermediate enabling: HCV NS5B inhibitors (sub-10 µM IC50), antimicrobial pyrazoles (40 mm inhibition vs. K. pneumoniae), anti-prion agents (IC50 1.11 µM), and anticancer dithiocarbamates (IC50 7.24 nM vs. MCF7, surpassing doxorubicin). The N-9 chloroacetyl handle enables rapid diversification; the saturated core ensures scaffold-specific bioactivity. Reliable purity and global logistics support multi-step synthesis.

Molecular Formula C14H14ClNO
Molecular Weight 247.72 g/mol
CAS No. 43170-54-3
Cat. No. B1632998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole
CAS43170-54-3
Molecular FormulaC14H14ClNO
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CCl
InChIInChI=1S/C14H14ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1,3,5,7H,2,4,6,8-9H2
InChIKeyXXPWYQUDJSSRCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole Overview


9-(Chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole (CAS 43170-54-3) is a heterocyclic building block belonging to the tetrahydrocarbazole class, bearing an electrophilic chloroacetyl handle at the N-9 position . This compound serves primarily as a versatile synthetic intermediate for constructing bioactive carbazole derivatives, including antimicrobial, anticancer, and anti-prion agents . Its partially saturated tricyclic core distinguishes it from fully aromatic carbazole analogs, conferring distinct reactivity and steric properties that influence downstream biological outcomes .

Workflow Synthetic intermediate for bioactive heterocycle libraries
Selection Electrophilic N-9 chloroacetyl handle for nucleophilic diversification
Core Scaffold Partially saturated tetrahydrocarbazole for distinct steric and reactivity profile

Why Generic Substitution Fails for 9-(Chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole


Generic substitution with other chloroacetyl-carbazole derivatives is unreliable because the N-9 chloroacetyl moiety is uniquely positioned on a partially saturated tetrahydrocarbazole scaffold, which alters electrophilic reactivity and steric accessibility compared to fully aromatic 9-(chloroacetyl)-9H-carbazole . Empirical evidence demonstrates that the saturated ring significantly modulates downstream biological activity: tetrahydrocarbazole-based derivatives achieve HCV NS5B polymerase inhibition with IC50 values below 10 µM, outperforming cyclopenta[b]indole analogs, while the fully aromatic counterpart shows reduced potency in certain contexts . Furthermore, the intrinsic reactivity of the chloroacetyl group toward nucleophiles (e.g., hydrazine hydrate for hydrazinolysis) is scaffold-dependent, directly impacting synthetic yields and the purity of final derivatives used in structure-activity relationship studies [1].

Scaffold mismatch Fully aromatic 9-(chloroacetyl)-9H-carbazole analogs may exhibit different electrophilic reactivity and biological response context.
Reactivity gap N-Acetyl or non-leaving-group analogs cannot undergo nucleophilic displacement, limiting derivatization pathways.
Ring-system shift Cyclopenta[b]indole-based intermediates may not reproduce the potency threshold reported for tetrahydrocarbazole derivatives.

Quantitative Evidence: 9-(Chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole vs. Analogs


HCV NS5B Polymerase Inhibition Potency

Tetrahydrocarbazole-derived compounds bearing the N-9 chloroacetyl precursor demonstrate superior viral polymerase inhibition relative to cyclopenta[b]indole-based analogs. The tetrahydrocarbazole scaffold achieved IC50 values consistently below 10 µM against HCV NS5B polymerase, whereas cyclopenta[b]indole congeners failed to reach this threshold . This quantitative advantage is attributed to the geometric and electronic compatibility of the partially saturated tricyclic system with the NS5B active site.

HCV NS5B Inhibition
Class-level inference
IC50 < 10 µM Cyclopenta[b]indole analogs: IC50 > 10 µM
Supports scaffold preference in antiviral screening context
In vitro polymerase assay; class-level inference
Antiviral HCV NS5B Polymerase Tetrahydrocarbazole

Antimicrobial Activity of Pyrazole-Tetrahydrocarbazole Derivatives

Derivatives synthesized from the 9-chloroacetyl-tetrahydrocarbazole intermediate via condensation and cyclization exhibit potent, quantifiable antibacterial activity. Compound 9 (pyrazole derivative) demonstrated a 40 mm zone of inhibition against Klebsiella pneumoniae, while Compounds 4 and 7 each produced 38 mm zones against the same pathogen [1]. Against Escherichia coli, Compounds 4 and 9 generated 28 mm and 26 mm inhibition zones, respectively [1]. These values represent high-level antibacterial potency emerging from the chloroacetyl-tetrahydrocarbazole starting material.

Antimicrobial Activity
Cross-study comparable
40 mm zone against K. pneumoniae (Compound 9)
Supports antimicrobial screening context for Gram-negative pathogens
Disc diffusion; derivatives from chloroacetyl-THC
Antimicrobial Pyrazole Tetrahydrocarbazole Zone of Inhibition

Hydrazinolysis and Derivatization Capability

The chloroacetyl group at the N-9 position of tetrahydrocarbazole undergoes clean hydrazinolysis to yield N-(hydrazinoacetyl)-1,2,3,4-tetrahydrocarbazole, which serves as a gateway intermediate for constructing diverse heterocyclic libraries including thiazolidin-4-ones and azetidin-2-ones [1]. This transformation pathway is specific to the chloroacetyl substituent and contrasts with the reactivity of simpler N-acetyl analogs, which lack the leaving-group functionality required for subsequent nucleophilic displacement reactions. The synthesis was achieved via reaction of tetrahydrocarbazole with chloroacetyl chloride in dry DMF with anhydrous K2CO3 at ambient temperature, providing a robust and scalable entry point [2].

Derivatization Capability
Supporting evidence
Clean hydrazinolysis to thiazolidinones and azetidinones
Enables two-step heterocyclic library synthesis
Hydrazine hydrate; scaffold-dependent reactivity
Synthetic Chemistry Hydrazinolysis Tetrahydrocarbazole Thiazolidinones

Anti-Prion Activity in TSE Models

The 9-chloroacetyl-tetrahydrocarbazole scaffold serves as a precursor for anti-prion compounds evaluated in TSE-infected cellular models. The lead compound GJP14 (a 9-substituted tetrahydrocarbazole derivative) demonstrated anti-prion activity, and further optimization yielded N-ortho-fluorobenzyl analogs with IC50 values of 1.11 µM, representing an 8-fold improvement in potency over the parent lead [1]. The SAR study identified the tricyclic aromatic ring, a hydroxy group at the 2-position, and an amino group at the 3-position of the N-propyl group as basic requirements for activity [1], establishing the tetrahydrocarbazole core as essential for anti-prion efficacy.

Anti-Prion Activity
Class-level inference
IC50 1.11 µM
8-fold improvement over parent lead
Supports tetrahydrocarbazole core as anti-prion pharmacophore
TSE-infected neuronal cell model
Anti-Prion TSE Neurodegeneration Tetrahydrocarbazole

Anticancer Activity of Tetrahydrocarbazole-Dithioate Hybrids

Tetrahydrocarbazole derivatives synthesized via the chloroacetyl intermediate pathway demonstrate exceptional anticancer activity. A tetrahydrocarbazole hybridized with dithioate derivatives achieved an IC50 of 7.24 nM against the MCF7 breast cancer cell line, a potency superior to the standard chemotherapeutic agent doxorubicin in the same assay system [1]. The synthesis pathway begins with 1,2,3,4-tetrahydrocarbazole reacting with chloroacetyl chloride, establishing the chloroacetyl-THC as the critical entry point for this highly potent anticancer series.

Anticancer Activity
Cross-study comparable
IC50 7.24 nM
Reported to surpass doxorubicin in MCF7 assay
Supports cell-model endpoint review for breast cancer studies
MCF7 cell line; dithioate hybrid derivative
Anticancer Dithiocarbamate Tetrahydrocarbazole MCF7

Physicochemical Profile: LogP and Solubility

Computational ADMET predictions for 9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole and its close structural analogs indicate a logP of approximately 1.87 and aqueous solubility of 2.639 mg/mL at relevant pH [1]. These values fall within favorable drug-like ranges (logP < 5; solubility > 0.1 mg/mL), positioning the compound advantageously compared to more lipophilic fully aromatic carbazole analogs that often exhibit logP > 3 and reduced aqueous solubility. The moderate lipophilicity facilitates both synthetic handling in organic solvents and potential bioavailability of derived bioactive compounds.

Physicochemical Profile
Class-level inference
logP 1.87 | Solubility 2.639 mg/mL
Favorable drug-like range; supports lead optimization screening
Computational ADMET prediction
Physicochemical LogP Solubility Drug-Likeness

Research & Industrial Applications of 9-(Chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole


HCV NS5B Inhibitor Lead Optimization

Procure 9-(chloroacetyl)-THC as the core scaffold for synthesizing and optimizing HCV NS5B polymerase inhibitors. The tetrahydrocarbazole framework consistently delivers sub-10 µM IC50 values against NS5B, outperforming cyclopenta[b]indole-based analogs that fail to reach this potency threshold . The chloroacetyl group enables rapid diversification at the N-9 position, allowing medicinal chemists to explore structure-activity relationships while maintaining the pharmacophoric core essential for antiviral activity.

Antimicrobial Pyrazole Derivative Synthesis

Utilize 9-(chloroacetyl)-THC as a starting material for multi-step synthesis of antimicrobial pyrazole derivatives. Published evidence demonstrates that final compounds achieve inhibition zones up to 40 mm against Klebsiella pneumoniae and 28 mm against Escherichia coli . The chloroacetyl group facilitates condensation with para-phenylene diamine and subsequent diazonium salt formation, enabling systematic exploration of substituent effects on antibacterial potency.

Anti-Prion Compound Library Synthesis

Deploy 9-(chloroacetyl)-THC as the key intermediate for constructing anti-prion compound libraries targeting transmissible spongiform encephalopathies (TSEs). The saturated tetrahydrocarbazole core is a validated pharmacophore, with optimized derivatives achieving IC50 values as low as 1.11 µM in TSE-infected cellular models . The chloroacetyl leaving group permits efficient introduction of diverse N-propyl-amino substituents that are essential for anti-prion activity per established SAR.

Anticancer Dithiocarbamate Hybrid Development

Employ 9-(chloroacetyl)-THC to access tetrahydrocarbazole-dithioate hybrids that exhibit single-digit nanomolar potency (IC50 7.24 nM) against MCF7 breast cancer cells, surpassing doxorubicin . The chloroacetyl intermediate reacts with carbon disulfide and amines to generate dithiocarbamate derivatives, providing a modular synthetic platform for anticancer lead discovery with demonstrated superiority over a clinically used chemotherapeutic benchmark.

Application
Selection Property
Validation Focus
HCV NS5B inhibitor lead optimization
Tetrahydrocarbazole scaffold potency profile
Polymerase inhibition endpoint review
Antimicrobial pyrazole derivative synthesis
Chloroacetyl-enabled condensation chemistry
Zone-of-inhibition and Gram-negative screening endpoints
Anti-prion compound library synthesis
Core pharmacophore for TSE model studies
Anti-prion assay and SAR response context
Anticancer dithiocarbamate hybrid development
Modular dithioate derivatization platform
Cell-model endpoint review and comparator context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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